4,6-Dinitro-2(3H)-benzoxazolone
Description
Properties
CAS No. |
32418-09-0 |
|---|---|
Molecular Formula |
C7H3N3O6 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
4,6-dinitro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3N3O6/c11-7-8-6-4(10(14)15)1-3(9(12)13)2-5(6)16-7/h1-2H,(H,8,11) |
InChI Key |
WOYSNBCUACAGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of Benzoxazolone
The classical approach to synthesizing this compound involves nitration of 2(3H)-benzoxazolone using mixed acid nitration conditions. The process typically uses nitric acid and sulfuric acid mixtures to introduce nitro groups at the 4th and 6th positions of the benzoxazolone ring.
Procedure: Starting with 2(3H)-benzoxazolone, nitration is performed by slowly adding concentrated nitric acid (often around 65%) to the substrate in the presence of sulfuric acid or a mixture of nitric and sulfuric acids (mixed acid). The reaction is maintained at low temperatures using an ice bath to control the exothermic nitration and avoid decomposition or ring hydrolysis.
Challenges: The oxazolone ring is susceptible to hydrolysis under acidic conditions, especially in the presence of strong acids and heat. The presence of a nitro group at position 5 has been reported to stabilize the ring against hydrolysis, but nitration aiming for 4,6-dinitro substitution requires careful temperature and acid concentration control to prevent ring cleavage or unwanted side reactions.
Outcome: This method can yield this compound, though the yield and purity depend on precise reaction conditions. Gradual addition of nitric acid to sulfuric acid with effective cooling is suggested to improve selectivity and yield.
Indirect Synthesis via Substituted Intermediates
Alternative synthetic routes involve preparing substituted benzoxazolone derivatives that are then nitrated or modified to introduce nitro groups selectively.
Substituted Benzoxazolone Precursors: For example, 6-(2-bromoacyl)-2-(3H)-benzoxazolone can be prepared and then reacted with nucleophiles (e.g., substituted piperazines) to yield functionalized benzoxazolones. Such intermediates can be further nitrated or modified to obtain nitro-substituted benzoxazolones.
Reaction Conditions: These reactions are often carried out at room temperature in polar aprotic solvents like dimethylformamide (DMF), with bases such as triethylamine to facilitate nucleophilic substitution. The products are isolated by precipitation and purified by filtration and washing.
Characterization: Thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (1H-NMR) are used to confirm substitution patterns and purity. For instance, FT-IR bands at around 1777 cm^-1 indicate the carbonyl group of benzoxazolone, and N-H stretches near 3350 cm^-1 confirm the presence or absence of substitution at the nitrogen atom.
Reduction and Further Functionalization
In some studies, nitrated benzoxazolones such as 6-nitrobenzoxazolone have been reduced to amino derivatives, which can be further transformed to other functionalized compounds. This approach may be relevant for preparing related energetic materials or dye intermediates.
Reduction: The reduction of 6-nitrobenzoxazolone has been performed using aqueous acidic conditions, where the nitro group is converted to an amino group without hydrolyzing the oxazolone ring.
Subsequent Transformations: Amino derivatives can be diazotized and coupled to form azo dyes or other nitrogen-rich energetic compounds.
Comparative Data Table of Preparation Methods
Analytical Characterization Relevant to Preparation
FT-IR Spectroscopy: Characteristic carbonyl (C=O) stretches appear near 1750–1780 cm^-1. The presence or absence of N-H stretches (~3146–3350 cm^-1) indicates substitution at the nitrogen atom of the oxazolone ring.
1H-NMR Spectroscopy: Chemical shifts for aromatic protons appear between 6.8 and 8.0 ppm. Substitution at nitrogen typically shows methylene (CH2) singlets around 4.7–4.8 ppm. Piperazine protons appear as triplets in the 2.5–3.2 ppm range.
Thin-Layer Chromatography: Rf values vary with substitution and solvent system, providing a quick purity check during synthesis.
Summary and Recommendations
The most direct and commonly used method for preparing this compound is nitration of 2(3H)-benzoxazolone using mixed acid nitration under controlled low-temperature conditions to prevent ring hydrolysis.
Alternative methods involve preparing substituted benzoxazolone intermediates that can be functionalized further, offering routes to derivatives with potential energetic or dye applications.
Analytical methods including FT-IR, 1H-NMR, and TLC are essential for confirming substitution patterns and product purity.
Due to the sensitivity of the oxazolone ring and the reactivity of nitro groups, careful control of reaction conditions, especially temperature and acid concentration, is critical for successful synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-2(3H)-benzoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazolones.
Scientific Research Applications
4,6-Dinitro-2(3H)-benzoxazolone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dinitro-2(3H)-benzoxazolone involves its interaction with cellular targets, leading to various biological effects. The nitro groups play a crucial role in its reactivity, allowing it to interact with nucleophiles and other reactive species. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Substituent Position and Bioactivity
Key Observations :
- Chloro Substituents (Position 5) : 5-Chloro derivatives exhibit α-glucosidase inhibition, a property absent in nitro-substituted analogs, highlighting the role of halogenation in enzyme targeting .
- Acetyl Substituents (Position 6) : These derivatives serve as intermediates for chalcone synthesis, suggesting utility in expanding chemical libraries rather than direct bioactivity .
Structural and Electronic Effects
Pharmacological Overlap and Divergence
- Anti-inflammatory Activity: Both 4,6-dinitro and 5-substituted benzoxazolones (e.g., indomethacin analogs) target COX enzymes, but the nitro derivative’s dual substitution may offer prolonged inhibition compared to mono-substituted counterparts .
- Enzyme Inhibition : While 5-chloro derivatives inhibit α-glucosidase, nitro groups at 4,6 positions are more likely to favor COX or nitroreductase targeting .
Biological Activity
4,6-Dinitro-2(3H)-benzoxazolone (CAS No. 32418-09-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzoxazolone family, which is characterized by a bicyclic structure that includes a benzene ring fused to an oxazolone ring. The presence of nitro groups at positions 4 and 6 significantly influences its chemical reactivity and biological properties.
Key Chemical Features
- Molecular Formula : CHNO
- Molecular Weight : 211.14 g/mol
- Functional Groups : Nitro groups, oxazolone
Anti-inflammatory Properties
Research indicates that derivatives of benzoxazolone, including this compound, exhibit significant anti-inflammatory activity. A study evaluated several compounds for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation processes. The findings suggested that certain derivatives showed moderate to high inhibitory activity, with IC values indicating promising potential for therapeutic use.
| Compound | IC (μM) | Activity |
|---|---|---|
| 3g | 1.72 | High |
| 4j | 1.07 | Very High |
| 3d | 2.67 | Moderate |
These results highlight the structure-activity relationship where modifications to the benzoxazolone framework can enhance biological efficacy against inflammation .
Neuroprotective Effects
Benzoxazolone derivatives have also been explored for their neuroprotective properties. They are known to interact with various neurotransmitter receptors, including dopaminergic and serotoninergic systems. The ability of these compounds to mimic catecholamine structures suggests potential applications in treating neurodegenerative diseases and psychiatric disorders .
Case Studies
- Inflammation Model : In a xylene-induced ear edema mouse model, compounds based on the benzoxazolone scaffold demonstrated significant reduction in edema, indicating strong anti-inflammatory effects compared to standard drugs like Chlorzoxazone .
- Neuropharmacology : Studies have shown that certain benzoxazolone derivatives act as ligands for serotonin receptors (5-HT1A and 5-HT2A), suggesting their potential use in treating anxiety and depression .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Substituent Variation : The introduction of lipophilic groups enhances sEH inhibitory activity.
- Positioning of Nitro Groups : The specific positioning of nitro groups plays a crucial role in modulating the compound's reactivity and interaction with biological targets.
Summary of Findings
The following table summarizes the observed biological activities and their corresponding structural features:
| Structural Feature | Observed Activity |
|---|---|
| Nitro groups at positions 4 & 6 | Enhanced anti-inflammatory activity |
| Lipophilic substituents | Increased sEH inhibition |
| Aromatic rings | Neurotransmitter receptor activity |
Q & A
Q. What strategies link structural modifications (e.g., substituent position) to biological activity in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
